molecular formula C8H9BrMgO B12563003 Magnesium, bromo[3-(methoxymethyl)phenyl]-

Magnesium, bromo[3-(methoxymethyl)phenyl]-

Cat. No.: B12563003
M. Wt: 225.37 g/mol
InChI Key: NHTUSHHJXNNPBQ-UHFFFAOYSA-M
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Description

3-Methoxymethyl-phenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. The compound has the chemical formula C8H9BrMgO and is typically used in solution form, often in tetrahydrofuran (THF) or other ethers .

Preparation Methods

3-Methoxymethyl-phenylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an aryl or alkyl halide with magnesium metal in an anhydrous solvent. The general reaction is as follows: [ \text{ArX} + \text{Mg} \rightarrow \text{ArMgX} ] For 3-methoxymethyl-phenylmagnesium bromide, the specific reaction involves 3-methoxymethyl-bromobenzene and magnesium in an anhydrous ether solvent like THF . The reaction conditions typically require a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Chemical Reactions Analysis

3-Methoxymethyl-phenylmagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some common reactions include:

Common reagents used in these reactions include aldehydes, ketones, carbon dioxide, and various electrophiles. The major products formed depend on the specific reaction but often include alcohols and carboxylic acids .

Scientific Research Applications

3-Methoxymethyl-phenylmagnesium bromide is widely used in scientific research for its ability to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. Some applications include:

Mechanism of Action

The mechanism of action for 3-methoxymethyl-phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to an electrophilic center, such as a carbonyl group. The magnesium atom in the compound makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers and form new carbon-carbon bonds .

Comparison with Similar Compounds

3-Methoxymethyl-phenylmagnesium bromide is similar to other Grignard reagents like phenylmagnesium bromide and 3-methoxyphenylmagnesium bromide. its unique methoxymethyl group provides different reactivity and selectivity in chemical reactions . Similar compounds include:

Properties

IUPAC Name

magnesium;methoxymethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-3,5-6H,7H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTUSHHJXNNPBQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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